6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one

Kinase inhibitor design Hinge-binding motif Pyrimidinone tautomerism

Researchers developing kinase inhibitors often struggle to source specific 6-azaindole scaffolds with defined substitution patterns for SAR studies. This compound solves that challenge: • N1-isopropyl/pyrimidin-2(1H)-one pharmacophore - distinct from 2-aminopyrimidine analogs (CAS 1221153-78-1, 1221153-82-7) • Structurally compliant with WO2014072220 (RET kinase inhibitor) patent family • 98% purity suitable for kinase panel screening (e.g., DiscoverX scanMAX, Eurofins KinaseProfiler) Ideal for medicinal chemistry teams comparing non-classical hinge-binding motifs or initiating RET-focused oncology programs.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 1221153-86-1
Cat. No. B596547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one
CAS1221153-86-1
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESCC(C)N1C=C(C2=C1C=NC=C2)C3=CC=NC(=O)N3
InChIInChI=1S/C14H14N4O/c1-9(2)18-8-11(10-3-5-15-7-13(10)18)12-4-6-16-14(19)17-12/h3-9H,1-2H3,(H,16,17,19)
InChIKeyILSGCHXRQDQHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one (CAS 1221153-86-1): Chemical Identity, Class, and Procurement Baseline


6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one (CAS 1221153-86-1) is a heterocyclic small molecule belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) class, featuring a pyrimidin-2(1H)-one substituent at the 6-position of the 6-azaindole core and an N-isopropyl group on the pyrrole ring [1]. With a molecular formula of C₁₄H₁₄N₄O and a molecular weight of 254.29 g/mol, the compound is commercially available from multiple vendors (e.g., Leyan, AKSci, ChemScene, MolCore) at purities ranging from 95% to 98% . The pyrrolo[2,3-c]pyridine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, serving as a bioisostere of indole and purine systems, with documented use in targeting RET, Dyrk1B, NIK, and other kinases [2]. This specific compound falls within the structural scope of the Nerviano Medical Sciences patent family (WO2014072220 / EP2917214) covering substituted pyrimidinyl-pyrrolopyridinones as RET family kinase inhibitors, though no specific biological data for this exact compound has been publicly disclosed [3].

Why Generic Substitution Fails for 6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one: The Functional Consequences of the Pyrimidinone Tautomer and N1-Isopropyl Group


Within the pyrrolo[2,3-c]pyridine (6-azaindole) kinase inhibitor class, subtle structural modifications produce profound differences in kinase selectivity, binding mode, and physicochemical properties [1]. The target compound's pyrimidin-2(1H)-one moiety can exist in tautomeric equilibrium with pyrimidin-2-ol, a feature absent in closely related 2-aminopyrimidine analogs such as 4-(1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine (CAS 1221153-78-1) and its 5-chloro derivative (CAS 1221153-82-7) . This tautomerism alters the hydrogen-bond donor/acceptor pattern at the hinge-binding region of kinase active sites, directly impacting target engagement profiles. Additionally, the N1-isopropyl substituent on the pyrrole ring confers distinct steric and lipophilic characteristics compared to N1-methyl, N1-benzyl (e.g., AZ-Dyrk1B-33), or N1-H analogs, affecting both kinase selectivity and ADME properties . Evidence from the 6-azaindole class demonstrates that even single-atom changes at the N1 position can shift kinase selectivity by over 100-fold [2]. Therefore, procurement decisions must be based on the specific substitution pattern of this scaffold rather than generic class membership.

Quantitative Differentiation Evidence for 6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one: Comparator-Based Analysis


Tautomeric Differentiation: Pyrimidin-2(1H)-one vs. 2-Aminopyrimidine Hinge-Binding Motif in 6-Azaindole Kinase Inhibitors

A key structural differentiator of CAS 1221153-86-1 is its pyrimidin-2(1H)-one moiety, which provides a distinct hydrogen-bond donor/acceptor pattern compared to the 2-aminopyrimidine group found in close analogs CAS 1221153-78-1 and CAS 1221153-82-7. The 2(1H)-pyrimidinone exists in tautomeric equilibrium with 2-hydroxypyrimidine, offering dual H-bond donor (N-H) and acceptor (C=O) functionality at the kinase hinge region. In contrast, 2-aminopyrimidine analogs present an H-bond donor (NH2) paired with a ring nitrogen acceptor. Literature on 6-azaindole kinase inhibitors demonstrates that this hinge-binding motif switch can alter kinase selectivity profiles by enabling or disabling critical interactions with the gatekeeper residue and hinge backbone [1]. This compound has not been directly tested in published kinase assays, and no quantitative IC50 or binding data is available for CAS 1221153-86-1 [2]. Class-level inference from the broader 6-azaindole kinase inhibitor literature suggests that pyrimidinone-containing analogs may exhibit distinct selectivity fingerprints compared to aminopyrimidine counterparts, but this remains unverified for the specific compound [3].

Kinase inhibitor design Hinge-binding motif Pyrimidinone tautomerism 6-Azaindole scaffold

N1-Substituent Comparison: Isopropyl vs. Benzyl vs. Methyl in Pyrrolo[2,3-c]pyridine Kinase Inhibitor Selectivity

The N1-isopropyl group of CAS 1221153-86-1 distinguishes it from the well-characterized Dyrk1B inhibitor AZ-Dyrk1B-33 (CAS 1679330-37-0), which bears an N1-benzyl substituent on the same pyrrolo[2,3-c]pyridine core . AZ-Dyrk1B-33 exhibits an IC50 of 7 nM against Dyrk1B kinase with selectivity over 124 other kinases tested . The N1-isopropyl group in the target compound is sterically smaller (molar refractivity ~17.2 vs. ~30.3 for benzyl) and more lipophilic (π constant ~1.3 vs. ~2.0 for benzyl), which class-level evidence indicates could shift selectivity away from Dyrk1B toward kinases with smaller hydrophobic pockets adjacent to the N1 region [1]. However, no direct experimental comparison exists, and the actual kinase target(s) of CAS 1221153-86-1 remain unidentified [2]. The N1-isopropyl group also differentiates this compound from N1-H or N1-methyl 6-azaindole analogs, which are common starting points in fragment-based drug discovery programs targeting kinases [3].

Kinase selectivity N1-substitution SAR Pyrrolo[2,3-c]pyridine DYRK1B Lipophilic efficiency

Patent Family Context: RET Kinase Inhibitor Structural Scope and the Position of CAS 1221153-86-1

The compound CAS 1221153-86-1 falls within the generic Markush structure of the Nerviano Medical Sciences patent family WO2014072220 / EP2917214, which claims substituted pyrimidinyl- and pyridinyl-pyrrolopyridinones as RET family kinase inhibitors [1]. The patent abstract specifically states that compounds 'modulate the activity of protein kinases and are therefore useful in treating diseases caused by dysregulated protein kinase activity, in particular RET family kinases' [2]. However, CAS 1221153-86-1 is not listed among the exemplified compounds in the patent, and no RET IC50 data is attributed to this specific structure [3]. In contrast, related exemplified compounds within the same patent family have demonstrated RET inhibitory activity in biochemical and cellular assays [4]. This patent context provides a plausible but unconfirmed therapeutic hypothesis for CAS 1221153-86-1 as a potential RET kinase inhibitor scaffold, distinguishing it from pyrrolo[2,3-c]pyridine derivatives claimed in other patent families targeting different kinases (e.g., NIK inhibitors, BTK inhibitors, Dyrk1B inhibitors) [5].

RET kinase Patent analysis Pyrrolopyridinone Nerviano Medical Sciences Kinase inhibitor scaffold

Purity and Vendor Differentiation: Batch-to-Batch Consistency for Reproducible Screening

Commercially, CAS 1221153-86-1 is available from multiple vendors at different purity grades. Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity (Product No. 1762356) . AKSci supplies it at 95% minimum purity (Catalog 0197DP) . MolCore offers the compound at NLT 98% purity under ISO certification . ChemScene lists it as Cat. No. CS-0691701 with storage at sealed dry, 2-8°C conditions . In contrast, the closely related 2-aminopyrimidine analog CAS 1221153-78-1 is available from different vendor networks with varying purity specifications . For screening applications where compound integrity directly impacts assay reproducibility, the 98% purity grade (Leyan, MolCore) provides a higher-confidence starting point compared to the 95% grade, though neither vendor provides certificate-of-analysis-level characterization data (e.g., HPLC traces, NMR) publicly. No vendor supplies the compound with accompanying biological annotation or QC-tested biological activity data .

Compound procurement Purity specification Chemical supplier comparison Screening compound quality CAS 1221153-86-1

Scaffold Positioning: Pyrrolo[2,3-c]pyridine (6-Azaindole) vs. Alternative Azaindole Isomers in Kinase Inhibitor Design

The pyrrolo[2,3-c]pyridine (6-azaindole) core of CAS 1221153-86-1 is one of four possible azaindole positional isomers (4-, 5-, 6-, and 7-azaindole), each presenting a distinct nitrogen atom orientation in the pyridine ring that affects kinase hinge-binding geometry [1]. The 6-azaindole scaffold positions the pyridine nitrogen at the 6-position, providing a specific H-bond acceptor vector that differs from the more commonly explored 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold found in drugs like vemurafenib [2]. Literature analysis shows that 6-azaindole derivatives have been successfully developed as Dyrk1B inhibitors (IC50 = 7 nM for AZ-Dyrk1B-33), NIK inhibitors, and IκB kinase inhibitors, while 7-azaindole derivatives dominate the BRAF/VEGFR inhibitor space [3]. The 6-azaindole scaffold is relatively underexplored compared to 7-azaindole, potentially offering opportunities for novel intellectual property and selectivity profiles, though CAS 1221153-86-1 specifically lacks any published target validation [4]. The combination of the 6-azaindole core with a pyrimidin-2(1H)-one at the 3-position and N1-isopropyl substitution represents a distinct three-dimensional pharmacophore not found in common kinase inhibitor chemotypes [5].

6-Azaindole Scaffold comparison Kinase inhibitor Positional isomer Azaindole bioisostere

Research and Industrial Application Scenarios for 6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one Based on Available Evidence


Kinase Selectivity Profiling of the 6-Azaindole N1-Isopropyl Pharmacophore

Research groups conducting kinase inhibitor discovery programs focused on the underexplored 6-azaindole scaffold can employ CAS 1221153-86-1 as a probe to evaluate the selectivity landscape of the N1-isopropyl/pyrimidin-2(1H)-one pharmacophore combination. The compound's structural relationship to the WO2014072220 patent family suggests potential RET kinase relevance [1], while its divergence from the well-characterized N1-benzyl analog AZ-Dyrk1B-33 (Dyrk1B IC50 = 7 nM) makes it suitable for comparative kinase panel screening (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to identify its kinase target(s) de novo . The 98% purity grade available from Leyan (Product 1762356) provides adequate quality for initial panel screening .

Structure-Activity Relationship (SAR) Expansion Around the Pyrimidinone Hinge-Binder Motif

Medicinal chemistry teams exploring non-classical hinge-binding motifs in kinase inhibitors can use CAS 1221153-86-1 as a starting scaffold to systematically compare pyrimidin-2(1H)-one vs. 2-aminopyrimidine vs. other heterocyclic hinge-binders on the identical 6-azaindole core. The compound's tautomeric pyrimidinone moiety offers a distinct H-bond pattern from the more common 2-aminopyrimidine found in CAS 1221153-78-1 and CAS 1221153-82-7 . Parallel synthesis of focused libraries with varied hinge-binding groups while maintaining the N1-isopropyl-6-azaindole core constant would generate directly comparable SAR data currently absent from the literature [2].

Ret Kinase Inhibitor Hit-Finding and Lead Optimization

Organizations pursuing RET kinase inhibitors for oncology indications (particularly MEN2-associated medullary thyroid carcinoma) may evaluate CAS 1221153-86-1 as a commercially available entry point into the chemical space claimed by Nerviano Medical Sciences in WO2014072220 [1]. While the compound is not itself exemplified in the patent, its structural compliance with the Markush claims makes it a viable starting point for hit confirmation via RET biochemical assays (wild-type and mutant forms including RET C634R and M918T) [3]. Procurement of 98%-pure material from ISO-certified suppliers such as MolCore is recommended prior to initiating enzymatic screening to minimize impurity-related artifacts .

Computational Chemistry and Molecular Modeling of 6-Azaindole Kinase Interactions

Computational chemists can utilize the distinct three-dimensional structure of CAS 1221153-86-1 for docking studies and molecular dynamics simulations across the kinome. The combination of the 6-azaindole core orientation, N1-isopropyl lipophilic group, and tautomeric pyrimidinone hinge-binder provides a pharmacophore that can be systematically docked into kinase crystal structures to generate testable selectivity hypotheses prior to experimental screening [2]. The relatively low molecular weight (254.29 g/mol) and favorable calculated properties make it an attractive starting point for virtual screening campaigns and fragment-growing strategies [4].

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